2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a thienopyrazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps:
Formation of the Thienopyrazole Ring: The initial step involves the synthesis of the thienopyrazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group:
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The thienopyrazole ring system is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole Derivatives: Compounds with similar thienopyrazole ring systems.
Cyclohexyl-Substituted Compounds: Compounds with cyclohexyl groups attached to different functional groups.
Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups attached to various moieties.
Uniqueness
2-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H27N3O3S/c1-14-7-6-10-19(15(14)2)24-21(17-12-28(26,27)13-18(17)23-24)22-20(25)11-16-8-4-3-5-9-16/h6-7,10,16H,3-5,8-9,11-13H2,1-2H3,(H,22,25) |
InChI Key |
CMUPVQZYHXOTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4CCCCC4)C |
Origin of Product |
United States |
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